molecular formula C15H10O5 B7789014 3-Formylphenyl 1,3-benzodioxole-5-carboxylate

3-Formylphenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B7789014
M. Wt: 270.24 g/mol
InChI Key: LYUXOARJHDOXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylphenyl 1,3-benzodioxole-5-carboxylate is an organic compound with the molecular formula C15H10O5 It contains a benzodioxole ring fused with a phenyl ring, which is substituted with a formyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 1,3-benzodioxole-5-carboxylate typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzodioxole derivative is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Esterification: The carboxylate ester can be formed by reacting the formylated benzodioxole with an appropriate alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 1,3-benzodioxole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Carboxyphenyl 1,3-benzodioxole-5-carboxylate.

    Reduction: 3-Hydroxymethylphenyl 1,3-benzodioxole-5-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Formylphenyl 1,3-benzodioxole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 1,3-benzodioxole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

3-Formylphenyl 1,3-benzodioxole-5-carboxylate can be compared with other similar compounds, such as:

    3-Formylphenyl 1,3-benzodioxole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.

    3-Hydroxymethylphenyl 1,3-benzodioxole-5-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    3-Nitrophenyl 1,3-benzodioxole-5-carboxylate: Similar structure but with a nitro group instead of a formyl group.

Properties

IUPAC Name

(3-formylphenyl) 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-8-10-2-1-3-12(6-10)20-15(17)11-4-5-13-14(7-11)19-9-18-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUXOARJHDOXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.